3,4,5-Trimethylphenyl methylcarbamate
Overview
Description
3,4,5-Trimethylphenyl methylcarbamate is a chemical compound with the linear formula C11H15NO2 . It has a molecular weight of 193.248 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethylphenyl methylcarbamate consists of a carbamate ester group attached to a 3,4,5-trimethylphenyl moiety . The IUPAC Standard InChI is InChI=1S/C11H15NO2/c1-7-5-10(14-11(13)12-4)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) .Physical And Chemical Properties Analysis
3,4,5-Trimethylphenyl methylcarbamate has a molecular weight of 193.248 . Its linear formula is C11H15NO2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Enzymatic Inhibition in Plants
A study by Frear and Still (1968) demonstrated that an aryl acylamidase from rice hydrolyzes 3,4-dichloropropionanilide and is inhibited by several insecticidal carbamates, including 3,4,5-trimethylphenyl methylcarbamate. This enzyme displayed specificity for certain analogs and was sensitive to inhibition by sulfhydryl reagents (Frear & Still, 1968).
Chemical Hydrolysis and Mechanism
Ouertani, Latrous El Attache, and Hamida (2012) investigated the alkaline hydrolysis of landrin, chemically similar to 3,4,5-trimethylphenyl-N-methylcarbamate. Their research highlighted the specific hydrolytic mechanism and involved a kinetic study to understand the degradation process in aqueous media (Ouertani, Latrous El Attache, & Hamida, 2012).
Insecticide Toxicity and Safety Evaluation
Vandekar, Reiner, Svetličić, and Fajdetić (1965) assessed the toxicity of carbamates, including 3,4,5-trimethylphenyl N-methylcarbamate, in relation to their inhibition of cholinesterase. Their research suggested differences in the safety profiles of carbamates compared to organophosphates, emphasizing that carbamates might produce incapacitating symptoms at doses lower than lethal levels (Vandekar et al., 1965).
Metabolism in Biological Systems
Douch and Smith (1971) explored the oxidation of 3,5-di-tert.-butylphenyl N-methylcarbamate in various insects and by mouse liver enzymes. This study contributes to understanding how similar carbamate compounds are metabolized in different biological systems (Douch & Smith, 1971).
Analytical Chemistry Applications
Bromilow and Lord (1976) investigated the formation of derivatives in gas-liquid chromatography using trimethylphenylammonium hydroxide, which included studies on sulfur-containing carbamates. This research provides insight into the analytical chemistry techniques relevant to compounds like 3,4,5-trimethylphenyl methylcarbamate (Bromilow & Lord, 1976).
Safety And Hazards
properties
IUPAC Name |
(3,4,5-trimethylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-10(14-11(13)12-4)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQAUAIUNJIIEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040322 | |
Record name | 3,4,5-Trimethylphenyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethylphenyl methylcarbamate | |
CAS RN |
2686-99-9 | |
Record name | 3,4,5-Trimethacarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2686-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethacarb [ANSI] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002686999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trimethylphenyl methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethylphenyl methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.405 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHYLPHENYL METHYLCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG6XSN0Z2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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